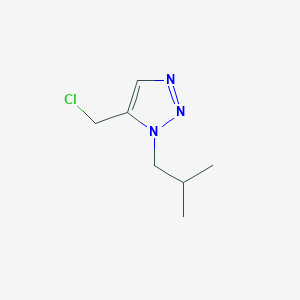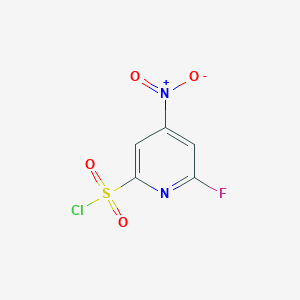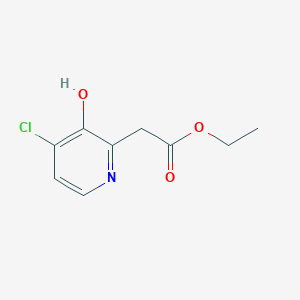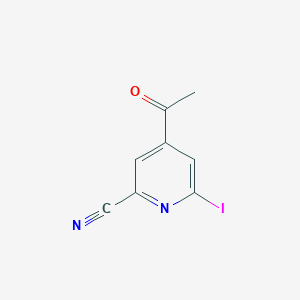
4-Acetyl-6-iodopyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-6-iodopyridine-2-carbonitrile is a chemical compound with the molecular formula C8H5IN2O and a molecular weight of 272.04 g/mol . This compound is part of the pyridine family, which is known for its wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-acetylpyridine with iodine and a suitable nitrile source under controlled conditions . The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of 4-Acetyl-6-iodopyridine-2-carbonitrile may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental safety. The use of advanced catalytic systems and automated reactors can enhance the production rate and quality of the final product .
化学反応の分析
Types of Reactions: 4-Acetyl-6-iodopyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
科学的研究の応用
4-Acetyl-6-iodopyridine-2-carbonitrile has several scientific research applications:
作用機序
The mechanism of action of 4-Acetyl-6-iodopyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, the compound may inhibit specific enzymes involved in disease pathways or modulate receptor activity to produce therapeutic outcomes .
類似化合物との比較
4-Acetylpyridine: Lacks the iodine and cyano groups, making it less reactive in certain chemical reactions.
6-Iodopyridine-2-carbonitrile: Lacks the acetyl group, which may affect its biological activity and chemical reactivity.
4-Acetyl-2,6-diiodopyridine: Contains an additional iodine atom, which can influence its reactivity and applications.
Uniqueness: 4-Acetyl-6-iodopyridine-2-carbonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its iodine and cyano groups provide sites for further functionalization, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C8H5IN2O |
|---|---|
分子量 |
272.04 g/mol |
IUPAC名 |
4-acetyl-6-iodopyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5IN2O/c1-5(12)6-2-7(4-10)11-8(9)3-6/h2-3H,1H3 |
InChIキー |
SIMCIDZIHIHPIF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=NC(=C1)I)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B14846404.png)
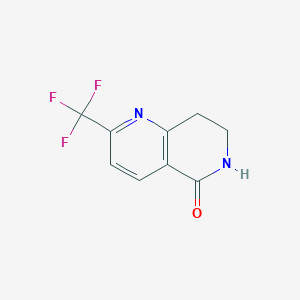
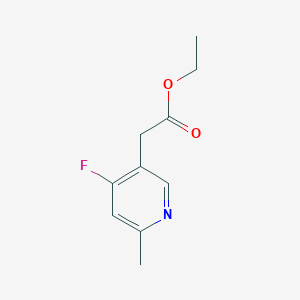
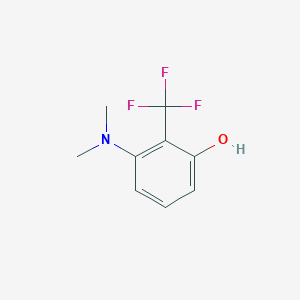
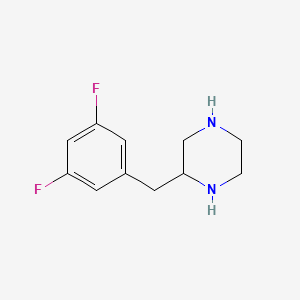
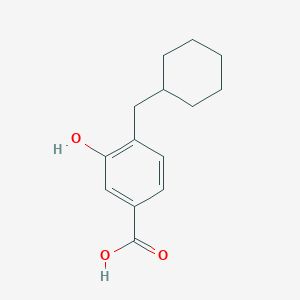
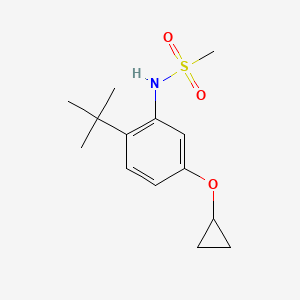
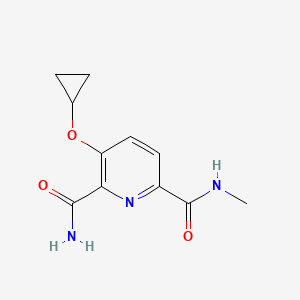

![5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14846460.png)
